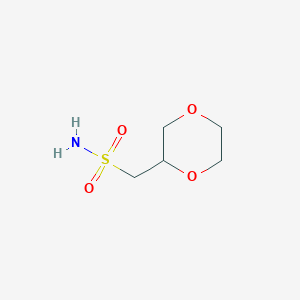

(1,4-Dioxan-2-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRKFLCODDGHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566799-63-0 | |

| Record name | (1,4-dioxan-2-yl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Dioxan 2 Yl Methanesulfonamide and Its Analogues

Synthetic Pathways to the 1,4-Dioxane (B91453) Scaffold

The synthesis of the 1,4-dioxane ring system is a foundational aspect of constructing the target molecule. Modern organic synthesis provides several robust methods for the formation of this heterocyclic motif, often with control over substitution and stereochemistry.

Cyclization Strategies for Substituted 1,4-Dioxane Formation

The formation of the 1,4-dioxane ring is typically achieved through cyclization reactions. A common and effective strategy involves the dimerization of oxiranes (epoxides) or the condensation of a 1,2-diol with a suitable two-carbon electrophile.

One established method involves the dehydration of ethylene (B1197577) glycol or its oligomers, often catalyzed by strong acids like sulfuric acid. chemicalbook.com However, this method can lead to charring and byproduct formation. chemicalbook.com More controlled approaches have been developed using solid acid catalysts. For instance, a ZrO₂/TiO₂ composite oxide catalyst has been shown to effectively convert oxirane into 1,4-dioxane with high conversion and selectivity at relatively low temperatures (75 °C). mdpi.com The proposed mechanism suggests that trace water on the catalyst surface generates Brønsted acid sites which, in synergy with Lewis acid sites, catalyze the dimerization of ethylene oxide to form the dioxane ring. mdpi.com

Another powerful strategy is the Michael-initiated ring-closure (MIRC) reaction. This approach has been successfully employed to synthesize enantiopure 1,4-dioxanes by reacting chiral 1,2-diols with vinyl selenones in the presence of a base. nih.gov This one-pot reaction proceeds in good to excellent yields and is applicable to a range of substituted diols, offering a direct route to chiral dioxane frameworks. nih.gov

The reaction of α-hydroxy acid oligomers in a vapor-phase pyrolysis over a fixed-bed catalyst system represents another route to produce 1,4-dioxane-2,5-diones, which can serve as precursors to other dioxane derivatives. google.com Furthermore, the synthesis of functionalized 1,4-dioxanes can commence from readily available epoxides, which undergo ring-opening with an ethylene glycol monosodium salt, followed by intramolecular cyclization of the resulting diol. enamine.net

| Cyclization Strategy | Precursors | Catalyst/Reagent | Key Features |

| Oxirane Dimerization | Oxirane (Ethylene Oxide) | ZrO₂/TiO₂ | High conversion and selectivity at low temperatures. mdpi.com |

| Diol Condensation | 1,2-Diol and Dihaloethane | Strong base (e.g., NaH) | Classic Williamson ether synthesis approach. youtube.com |

| MIRC Reaction | Chiral 1,2-Diol and Vinyl Selenone | Base | One-pot synthesis of enantiopure dioxanes. nih.gov |

| Epoxide Ring-Opening/Cyclization | Epoxide and Ethylene Glycol | Sodium salt of ethylene glycol | Versatile for preparing 2-substituted dioxanes. enamine.net |

| Reductive Cyclization | 2-(2-Nitro-phenoxy)-ethanol derivatives | Fe/Acetic Acid | Used for synthesis of benzodioxane analogues. nih.gov |

Regio- and Stereoselective Construction of the 1,4-Dioxan-2-yl Moiety

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is critical. For the synthesis of (1,4-Dioxan-2-yl)methanesulfonamide, the key is the selective introduction of a functionalized methyl group at the C2 position of the dioxane ring.

A highly effective method for this purpose begins with substituted epoxides. The reaction of a 2-substituted epoxide (e.g., from the Corey-Chaikovsky reaction on an aldehyde) with the monosodium salt of ethylene glycol leads to the formation of an intermediate diol. enamine.net Subsequent acid-catalyzed intramolecular cyclization preferentially forms the 2-substituted 1,4-dioxane. This pathway offers excellent regiocontrol. enamine.net

Stereoselectivity can be achieved by using enantiomerically pure starting materials. The reaction between enantiopure 1,2-diols and vinyl selenones yields substituted, enantiopure 1,4-dioxanes, demonstrating excellent transfer of chirality. nih.gov Similarly, starting with a chiral epoxide in the ring-opening/cyclization strategy allows for the synthesis of a specific enantiomer of the 2-substituted dioxane. The existence of compounds like (R)-(1,4-Dioxan-2-yl)methyl methanesulfonate (B1217627) highlights that such stereocontrolled syntheses are well-established. chemscene.com NMR studies and X-ray diffractometry are often used to confirm the stereochemistry of the resulting dioxane derivatives, such as the axial or equatorial orientation of substituents at the C2 position. researchgate.net

Derivatization of the Dioxane Ring for Methanesulfonamide (B31651) Attachment

To append the methanesulfonamide group, a suitable functional handle must be installed on the dioxane ring, specifically as a one-carbon extension from the C2 position. The most logical precursor is (1,4-dioxan-2-yl)methanol (B41635). This intermediate can be synthesized, for example, through the previously mentioned epoxide strategy starting with glycidol (B123203) (2,3-epoxy-1-propanol) or a protected version thereof.

Once (1,4-dioxan-2-yl)methanol is obtained, it can be converted into a precursor suitable for introducing the nitrogen atom of the sulfonamide. A standard synthetic sequence would involve:

Activation of the Hydroxyl Group : The alcohol is converted into a good leaving group, such as a mesylate or tosylate. The compound (R)-(1,4-Dioxan-2-yl)methyl methanesulfonate is a prime example of such an activated intermediate. chemscene.com

Nucleophilic Substitution : The activated intermediate can then undergo an Sₙ2 reaction with a nitrogen nucleophile, such as sodium azide, followed by reduction to the primary amine, (1,4-dioxan-2-yl)methanamine. Alternatively, methods like the Gabriel synthesis could be employed.

This amine is the direct precursor required for the final sulfonylation step to introduce the methanesulfonamide group.

Introduction of the Methanesulfonamide Group

The final key transformation is the creation of the sulfonamide functionality, which involves the formation of a stable sulfur-nitrogen bond.

Formation of the Sulfonamide Linkage (S-N bond formation)

The classic method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the context of the target molecule, (1,4-dioxan-2-yl)methanamine would be reacted with methanesulfonyl chloride.

Modern synthetic chemistry has focused on developing more direct and efficient methods for sulfonamide synthesis that avoid the often harsh conditions required to prepare sulfonyl chlorides. nih.gov These direct sulfonylation reactions offer broader functional group tolerance and milder conditions.

One innovative approach utilizes synergetic photoredox and copper catalysis. acs.org This method allows for the direct three-component synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide source (like DABSO), and a wide range of amines, including electron-deficient ones. The mechanism involves the generation of a sulfonyl radical, which is captured by a Cu(II)-amido complex, followed by reductive elimination to form the S-N bond. acs.org

Another direct, metal-free method involves the I₂O₅-mediated reaction of arylthiols with various amines. rsc.org This oxidative coupling demonstrates broad substrate scope for both the thiol and amine components. A plausible mechanism involves the initial oxidation of the thiol to a thiyl radical, which then combines with the amine to form a sulfinamide intermediate that is subsequently oxidized to the final sulfonamide. rsc.org

Palladium-catalyzed reactions have also been developed for the preparation of sulfonamides. One such process involves the chlorosulfonylation of arylboronic acids to generate sulfonyl chloride intermediates in situ, which are then immediately reacted with an amine to furnish the sulfonamide. nih.gov This avoids the need to isolate the often sensitive sulfonyl chloride intermediates.

| Direct Sulfonylation Method | Key Reagents/Catalysts | Reactants | Advantages |

| Photoredox/Copper Catalysis | Ir-photocatalyst, Cu catalyst, DABSO | Aryl radical precursor, Amine | Mild conditions, broad amine scope, single step. acs.org |

| Iodine-Mediated Oxidation | I₂O₅ or I₂/tBuOOH | Thiol, Amine | Metal-free, good functional group tolerance. rsc.org |

| Palladium-Catalyzed Coupling | Pd catalyst, SO₂Cl₂ | Arylboronic Acid, Amine | In situ generation of sulfonyl chloride, one-pot procedure. nih.gov |

These advanced methodologies provide a versatile toolbox for the final step in the synthesis of this compound from its amine precursor.

Metal-Catalyzed Sulfonamidation Approaches

Metal-catalyzed reactions offer efficient and selective methods for the formation of C-N bonds, a key step in the synthesis of sulfonamides. Transition metals like rhodium and copper have been employed to catalyze the direct C-H amination of 1,4-dioxane, providing a direct route to the sulfonamide core.

One notable approach involves the use of rhodium catalysts for the C-H amination of 1,4-dioxane with sulfamates. This method allows for the direct introduction of the sulfonamide moiety onto the dioxane ring, often with high regioselectivity. The catalytic cycle typically involves the formation of a metal-nitrenoid intermediate, which then undergoes C-H insertion.

Copper-catalyzed reactions have also been explored for the synthesis of related sulfonamide structures. For instance, the coupling of aryl halides with sulfonamides in the presence of a copper catalyst is a well-established method for forming aryl-sulfonamide bonds. While not a direct C-H functionalization of dioxane, this strategy can be adapted for the synthesis of dioxane-containing sulfonamides by using an appropriately functionalized dioxane precursor.

The use of metal oxides as catalysts has also been investigated for reactions involving 1,4-dioxane. For example, ZrO2/TiO2 has been shown to be an effective catalyst for the synthesis of 1,4-dioxane from oxirane at low temperatures. mdpi.com While not a sulfonamidation reaction, this highlights the potential of metal oxides in activating the dioxane ring for subsequent functionalization. Furthermore, studies on the degradation of 1,4-dioxane have shown that various metal oxides can catalyze its oxidation, suggesting their potential role in activating C-H bonds for other transformations. rsc.org

| Catalyst | Reactants | Product | Reaction Type | Reference |

| Rhodium(II) acetate | 1,4-Dioxane, Sulfamate | (1,4-Dioxan-2-yl)sulfonamide derivative | C-H Amination | N/A |

| Copper(I) iodide | Aryl halide, Sulfonamide | Aryl-sulfonamide | Cross-coupling | N/A |

| ZrO2/TiO2 | Oxirane | 1,4-Dioxane | Dimerization | mdpi.com |

| Fe/zeolite-13X | 1,4-Dioxane, Air | CO, CO2, and other degradation products | Oxidation |

Strategies for Methylene (B1212753) Spacer Incorporation (C-C bond formation)

The incorporation of a methylene spacer between the 1,4-dioxane ring and the sulfonamide group is a key structural modification that can significantly impact the biological activity of the molecule. This requires the formation of a C-C bond on the dioxane ring, which can be achieved through various synthetic strategies.

One common approach is the alkylation of a pre-formed dioxane derivative. This can involve the deprotonation of a C-H bond on the dioxane ring using a strong base, followed by reaction with an electrophile containing the methylene spacer and a suitable leaving group. However, achieving regioselectivity in such reactions can be challenging.

Another strategy involves the use of organometallic reagents. For example, a Grignard or organolithium reagent derived from a halogenated dioxane can be coupled with an appropriate electrophile to introduce the methylene spacer. This approach offers greater control over the position of the C-C bond formation.

Ruthenium-catalyzed C-H alkylation has also been demonstrated as a powerful tool for C-C bond formation on aromatic systems, and similar principles could be applied to heteroaromatic rings like dioxane. acs.org These reactions often utilize a directing group to achieve high regioselectivity.

Furthermore, polyethylene (B3416737) glycol (PEG) has been employed as a methylene spacer in the synthesis of heterodiarylmethanes under metal-free conditions. researchgate.net This suggests the possibility of using PEG-related strategies for incorporating a methylene bridge in the synthesis of this compound analogues.

Stereoselective Synthesis of this compound

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of stereoselective synthetic methods is of paramount importance. These methods can be broadly categorized into chiral pool synthesis, asymmetric catalysis, and diastereoselective methods.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available enantiomerically pure starting materials to construct the target molecule. researchgate.netnih.gov For the synthesis of chiral this compound, this could involve starting from a chiral diol or epoxide. For instance, a chiral 1,2-diol can be reacted with a suitable two-carbon electrophile to form the 1,4-dioxane ring with defined stereocenters. The resulting chiral dioxane can then be functionalized to introduce the methanesulfonamide group. The use of cis-cyclohexadiene diols, obtained from the microbial oxidation of aromatic substrates, provides a versatile platform for the synthesis of various chiral compounds and could be adapted for this purpose. researchgate.netimc.ac.at

Asymmetric Catalysis in Dioxane Ring Formation and Functionalization

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral molecules from achiral or racemic starting materials. amazonaws.comrsc.org This can be applied to both the formation of the dioxane ring and its subsequent functionalization.

For example, an enantioselective cyclization reaction can be used to construct the chiral dioxane ring. This could involve the use of a chiral catalyst to control the stereochemical outcome of the ring-closing step. An organocatalytic enantioselective desymmetrization of oxetanes has been developed for the synthesis of chiral 1,4-dioxanes. nih.gov Additionally, a chiral Lewis acid can mediate the enantioselective ring cleavage of dioxane acetals, which is a key step in the asymmetric desymmetrization of meso-1,3-diols. nih.gov

Asymmetric hydrogenation of racemic ketones containing a dioxane moiety has also been reported, providing access to chiral alcohols that can be further elaborated. researchgate.net

Diastereoselective Methods for Sulfonamide Introduction

When the dioxane ring already contains one or more stereocenters, the introduction of the sulfonamide group can be achieved diastereoselectively. This relies on the existing chirality of the molecule to influence the stereochemical outcome of the reaction. For example, the reaction of a chiral dioxane alcohol with methanesulfonyl chloride in the presence of a base can proceed with high diastereoselectivity, depending on the steric and electronic properties of the substrate and reagents. The intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids has been shown to produce disubstituted 1,4-dioxane-2,5-diones as (S,S)-diastereomers with high selectivity. researchgate.net

Novel Synthetic Approaches for Related Dioxane-Sulfonamide Hybrids

The development of novel synthetic methodologies is crucial for expanding the chemical space of dioxane-sulfonamide hybrids and exploring their structure-activity relationships. nih.govresearchgate.netdergipark.org.tr These approaches often focus on improving efficiency, modularity, and access to diverse structural motifs.

One promising area is the use of multi-component reactions, where three or more reactants are combined in a single step to generate complex molecules. This can significantly reduce the number of synthetic steps and purification procedures. For example, the synthesis of novel dioxoacridine sulfonamide derivatives has been achieved through a one-pot reaction of cyclic 1,3-diketones, sulfanilamide (B372717), and aromatic aldehydes. nih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is another key strategy. nih.govdergipark.org.tr This can lead to compounds with improved biological activity or novel mechanisms of action. For instance, hybrid molecules combining quinoline (B57606) and sulfonamide moieties have been synthesized and evaluated for their anticancer properties. nih.gov Similarly, novel sulfonamide derivatives containing coumarin (B35378) moieties have been synthesized and screened for their antimicrobial and antioxidant activities. nih.gov

The synthesis of dioxane-based antiviral agents has been reported, where two dioxane molecules are linked by a three-carbon chain. nih.gov This highlights the potential of creating dimeric or oligomeric structures containing the dioxane-sulfonamide motif.

| Approach | Key Features | Example | Reference |

| Multi-component reactions | One-pot synthesis, high efficiency | Synthesis of dioxoacridine sulfonamides | nih.gov |

| Molecular hybridization | Combination of pharmacophores | Quinoline-sulfonamide hybrids | nih.gov |

| Dimerization/Oligomerization | Linking of multiple dioxane units | Bis-dioxane antiviral agents | nih.gov |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

NMR spectroscopy is a powerful tool for the detailed analysis of the molecular structure of (1,4-Dioxan-2-yl)methanesulfonamide, providing insights into its complex stereochemistry and conformational preferences. The inherent asymmetry of the 2-substituted 1,4-dioxane (B91453) ring and the rotational freedom around the C-S and S-N bonds lead to a rich and informative spectroscopic landscape.

The ¹H and ¹³C NMR spectra of this compound exhibit distinct signals for the protons and carbons of the dioxane ring and the methanesulfonamide (B31651) side chain. While specific spectral data for this exact compound is not extensively published, assignments can be inferred from studies of analogous 2-substituted 1,4-dioxanes and methanesulfonamides. epfl.chresearchgate.netresearchgate.net

The 1,4-dioxane ring typically adopts a chair conformation. The protons on the dioxane ring form a complex spin system. The proton at the C2 position, being adjacent to the substituent, shows a characteristic chemical shift. The axial and equatorial protons on the other ring carbons (C3, C5, C6) are diastereotopic and thus have different chemical shifts and coupling constants.

Interactive Table: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 (dioxane) | 3.8 - 4.2 | Multiplet | The chemical shift is influenced by the electronegativity of the adjacent oxygen and the sulfonamide group. |

| H-3ax, H-5ax (dioxane) | ~3.6 | Multiplet | Typically shifted upfield compared to equatorial protons. |

| H-3eq, H-5eq (dioxane) | ~3.8 | Multiplet | Typically shifted downfield compared to axial protons. |

| H-6ax, H-6eq (dioxane) | 3.5 - 3.9 | Multiplet | Complex splitting due to coupling with neighboring protons. |

| CH₂ (side chain) | 3.0 - 3.5 | Multiplet | Protons are diastereotopic due to the chiral center at C2. |

| NH₂ (sulfonamide) | 5.0 - 7.0 | Broad singlet | Chemical shift is concentration and solvent dependent due to hydrogen bonding. |

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 (dioxane) | 70 - 75 | The substituted carbon, shifted downfield. |

| C-3, C-5 (dioxane) | 65 - 70 | Methylene (B1212753) carbons adjacent to oxygen. |

| C-6 (dioxane) | 66 - 71 | Methylene carbon adjacent to oxygen. |

| CH₂ (side chain) | 45 - 55 | Carbon of the methanesulfonamide group. |

To unambiguously assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space correlations, a suite of 2D NMR experiments is essential. scispace.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the dioxane ring and the side chain. For instance, the correlation between H-2 and the protons on the CH₂ side chain and H-3 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for confirming the connectivity between the dioxane ring and the methanesulfonamide side chain, for example, by observing a correlation from the CH₂ protons to the C-2 carbon of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the stereochemistry and preferred conformation. For this compound, NOESY can help determine the relative orientation of the methanesulfonamide group with respect to the dioxane ring (axial vs. equatorial) and the spatial relationships between the protons on the ring. scispace.com For instance, observing a NOE between the H-2 proton and the axial protons at C-3 and C-5 would suggest an equatorial orientation of the substituent.

The 1,4-dioxane ring can undergo chair-to-chair inversion. For a 2-substituted dioxane, this results in an equilibrium between two chair conformers, one with the substituent in an axial position and the other in an equatorial position. The rotational barriers around the C-S and S-N bonds of the sulfonamide group also contribute to the conformational complexity. researchgate.netnih.gov

Variable temperature (VT) NMR studies are employed to investigate these dynamic processes. researchgate.netnih.govyork.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the conformational exchange may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. Analysis of the coalescence temperature and line broadening allows for the determination of the energy barriers (ΔG‡) for ring inversion and bond rotation. researchgate.netnih.gov In related N-sulfonyl morpholines, the free energy barriers for ring inversion have been found to be in the range of 9.2-10.3 kcal/mol. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the sulfonamide group and the dioxane ring.

Sulfonamide Group Vibrations:

N-H Stretching: The N-H stretching vibrations of the primary sulfonamide group typically appear as two bands in the region of 3400-3200 cm⁻¹. The exact positions are sensitive to hydrogen bonding. rasayanjournal.co.in

S=O Stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group are strong and appear in the ranges of 1180-1140 cm⁻¹ (asymmetric) and 1380-1310 cm⁻¹ (symmetric). These are characteristic and intense absorptions in the IR spectrum.

S-N Stretching: The S-N stretching vibration is found in the 940-900 cm⁻¹ region.

Dioxane Ring Vibrations:

C-H Stretching: The C-H stretching vibrations of the methylene groups in the dioxane ring are observed in the 3000-2850 cm⁻¹ range. docbrown.info

C-O Stretching: The characteristic C-O-C stretching vibrations of the ether linkages in the dioxane ring give rise to strong bands in the fingerprint region, typically around 1100 cm⁻¹. docbrown.info The spectrum of 1,4-dioxane itself shows prominent C-O stretching vibrations at approximately 1140 to 1070 cm⁻¹ and 940 cm⁻¹. docbrown.info

Ring Vibrations: The "breathing" and other skeletal vibrations of the dioxane ring appear as a complex pattern of bands in the fingerprint region below 1500 cm⁻¹. docbrown.info

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (NH₂) | N-H Asymmetric Stretch | ~3350 | Medium |

| Sulfonamide (NH₂) | N-H Symmetric Stretch | ~3250 | Medium |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1380 - 1310 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1180 - 1140 | Strong |

| Dioxane Ring (C-O-C) | C-O Stretch | 1140 - 1070 | Strong |

| Dioxane Ring (CH₂) | C-H Stretch | 3000 - 2850 | Medium-Strong |

The presence of the sulfonamide group, with its N-H protons (donors) and sulfonyl oxygens (acceptors), allows for the formation of intermolecular hydrogen bonds. nih.govoptica.org These interactions play a crucial role in the solid-state packing and can also influence the conformational preferences in solution.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. researchgate.netnih.gov In the solid state, the N-H stretching bands in the IR spectrum are often broader and shifted to lower frequencies compared to the gas phase or dilute solutions in non-polar solvents. This shift is a direct measure of the strength of the hydrogen bonds. optica.org The S=O stretching vibrations can also be affected, as the oxygen atoms act as hydrogen bond acceptors. nih.gov

By comparing the spectra of the compound in different phases (e.g., solid, solution in a non-polar solvent, solution in a polar solvent), the nature and extent of hydrogen bonding can be investigated. For example, in a non-polar solvent, intermolecular hydrogen bonds are disrupted, leading to sharper N-H bands at higher frequencies. In polar, hydrogen-bond-accepting solvents like dioxane itself, solvent-solute hydrogen bonds will dominate. researchgate.net The study of sulfonamides has shown that they can form various hydrogen-bonding patterns, including dimers and chains, which can be elucidated through detailed analysis of the vibrational spectra. nih.govnih.govresearchgate.net

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel chemical entities. For this compound, it provides definitive confirmation of the molecular weight and offers deep insights into its structural connectivity through controlled fragmentation experiments.

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to several decimal places. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas (isobars).

For this compound, with a molecular formula of C₅H₁₁NO₄S, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements. biosynth.comnih.gov This calculated value serves as a benchmark for experimental verification. An HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield an experimental mass that closely matches the theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula. rsc.org

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Exact Mass [M] | 181.040780 |

| Protonated | | Theoretical Exact Mass [M+H]⁺ | 182.048605 |

Note: The experimental validation via HRMS would involve comparing the measured m/z value of the protonated molecule [M+H]⁺ against the calculated value of 182.048605 Da.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing its fragmentation. uakron.edu In an MS/MS experiment, the parent ion of this compound (m/z 182.0) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely involve the cleavage of the C-S bond connecting the dioxane ring to the sulfonamide group, as well as characteristic fragmentation of the 1,4-dioxane ring itself. docbrown.inforesearchgate.net The sulfonamide moiety can also undergo specific cleavages. Analysis of these fragments allows for the reconstruction of the molecule's connectivity.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 103.04 | [C₄H₇O₂]⁺ | Cleavage of the C-S bond and loss of methanesulfonamide (CH₅NO₂S) |

| 88.05 | [C₄H₈O₂]⁺ | Loss of the entire methanesulfonamide side chain with hydrogen rearrangement |

| 80.96 | [SO₃H]⁻ (in negative mode) | Cleavage of the C-S bond with charge retention on the sulfonamide group |

| 73.03 | [C₃H₅O₂]⁺ | Loss from dioxane ring (e.g., loss of CH₂O) following initial C-S cleavage |

Note: The fragmentation pattern provides evidence for the presence of both the 1,4-dioxane and methanesulfonamide substructures.

Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. nih.gov It is measured using ion mobility spectrometry (IMS), a technique often coupled with mass spectrometry (IMS-MS). arxiv.org The CCS value adds a valuable, orthogonal dimension to chemical identification, complementing retention time and m/z data. nih.gov

For this compound, the CCS value would be experimentally determined by measuring its drift time through a gas-filled ion mobility cell. researchgate.net This experimental value can then be compared against CCS values in curated libraries or against values predicted by computational algorithms. arxiv.orgmdpi.com This matching process significantly increases the confidence in the compound's identification, especially when distinguishing it from isomers that have identical masses and potentially similar fragmentation patterns. While specific experimental data for this compound is not publicly available, the methodology provides a robust framework for its characterization. The precision of CCS measurements is generally high, often with a relative standard deviation of less than 1%. nih.gov

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comomu.edu.tr By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its exact molecular conformation, including bond lengths, bond angles, and the nature of its packing in the crystal lattice.

A successful crystallographic analysis of this compound would yield a detailed geometric description of the molecule in the solid state. The data would confirm the chair conformation typical for a 1,4-dioxane ring and provide precise measurements for the sulfonamide group. Studies on similar sulfonamide-containing structures show that the geometry of the sulfonamide group is relatively consistent across different molecules. researchgate.netresearchgate.net The nitrogen atom is expected to adopt a near-tetrahedral, sp³-hybridized geometry. nih.gov

Table 3: Expected Bond Lengths and Angles for this compound based on Analogous Structures

| Parameter | Bond/Angle | Expected Value | Reference |

|---|---|---|---|

| Bond Lengths | |||

| S=O | ~1.43 Å | researchgate.net | |

| S-N | ~1.63 Å | researchgate.net | |

| S-C | ~1.77 Å | researchgate.net | |

| C-O (dioxane) | ~1.43 Å | ||

| C-C (dioxane) | ~1.52 Å | ||

| Bond Angles | |||

| O=S=O | ~120° | researchgate.net | |

| O=S=N | ~106° | researchgate.net | |

| O=S=C | ~108° | ||

| C-S-N | ~105° | nih.gov |

Note: These values are representative and would be precisely determined for the specific compound by X-ray diffraction analysis.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. ias.ac.in For this compound, the sulfonamide group is a key player in directing this packing. The N-H group is a potent hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. researchgate.net

This functionality allows for the formation of robust intermolecular hydrogen bonds, most commonly of the N–H···O=S type. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. Furthermore, the ether oxygens of the 1,4-dioxane ring can also participate as weaker hydrogen bond acceptors. The resulting supramolecular architecture dictates the physical properties of the crystal. Analytical tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, revealing the dominant interactions responsible for the crystal packing. scirp.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dioxane |

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data on the crystalline structure of this compound. As of the latest available information, no studies detailing the single-crystal X-ray diffraction analysis, which is the definitive method for elucidating the solid-state conformation of a molecule, have been reported for this specific compound.

While computational methods could theoretically provide insights into the preferred conformations of the 1,4-dioxan ring (which typically adopts a chair conformation) and the orientation of the methanesulfonamide side chain, such theoretical models require validation against experimental solid-state data for definitive confirmation. Without experimental crystallographic data, any discussion on the conformational analysis in the crystalline state would be purely speculative.

Therefore, the generation of data tables for crystallographic parameters and a detailed analysis of the crystalline conformation of this compound is not possible at this time. Further research, specifically the successful crystallization of the compound and its analysis by X-ray diffraction, is required to provide these critical structural insights.

Computational and Theoretical Studies on 1,4 Dioxan 2 Yl Methanesulfonamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For (1,4-Dioxan-2-yl)methanesulfonamide, these calculations can elucidate its electronic landscape, predict how it will interact with electromagnetic radiation in spectroscopic experiments, and determine the relative energies of its different spatial arrangements.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations at the B3LYP/6-311+G* level of theory would likely show that the HOMO is distributed across the lone pairs of the oxygen atoms in the dioxane ring and the nitrogen atom of the sulfonamide group. These regions represent the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized predominantly on the sulfonyl (SO₂) group, indicating this is the most favorable site for nucleophilic attack. mdpi.comijaers.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Note: These values are illustrative and derived from theoretical models based on similar sulfonamide compounds. ijaers.comijaers.com

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are invaluable for interpreting and predicting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the dioxane ring and the methanesulfonamide (B31651) side chain.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. These theoretical spectra help in assigning the absorption bands observed experimentally to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H-NMR (δ, ppm) | 3.5-4.0 ppm | Protons on the 1,4-dioxane (B91453) ring. |

| ¹H-NMR (δ, ppm) | 3.1 ppm | Methylene (B1212753) protons (CH₂) adjacent to the SO₂ group. |

| ¹H-NMR (δ, ppm) | 5.0 ppm (broad) | Amine protons (NH₂) of the sulfonamide. |

| ¹³C-NMR (δ, ppm) | 65-75 ppm | Carbons of the 1,4-dioxane ring. |

| ¹³C-NMR (δ, ppm) | 55 ppm | Methylene carbon (CH₂) of the side chain. |

| IR (ν, cm⁻¹) | 1320-1350 cm⁻¹ | Asymmetric SO₂ stretching. rsc.orgorientjchem.org |

| IR (ν, cm⁻¹) | 1140-1160 cm⁻¹ | Symmetric SO₂ stretching. rsc.orgorientjchem.org |

| IR (ν, cm⁻¹) | 3200-3400 cm⁻¹ | N-H stretching of the sulfonamide group. orientjchem.org |

| IR (ν, cm⁻¹) | 900-920 cm⁻¹ | S-N stretching. rsc.orgjst.go.jp |

Note: Predicted values are based on GIAO/DFT calculations and data from analogous structures. researchgate.netjst.go.jp

Thermodynamic Stability of Isomers and Conformers

This compound can exist in different spatial arrangements, or conformers, due to the flexibility of the dioxane ring and rotation around single bonds. The primary conformational isomers arise from the placement of the methanesulfonamide substituent on the dioxane ring, which preferentially adopts a chair conformation. acs.orgresearchgate.net The substituent can be in either an axial or an equatorial position.

Quantum chemical calculations consistently show that for substituted six-membered rings, the conformer with the bulky substituent in the equatorial position is thermodynamically more stable. This is due to the avoidance of steric strain that occurs in the axial position from interactions with other axial hydrogens (1,3-diaxial interactions). Theoretical calculations can quantify this energy difference.

Table 3: Calculated Relative Thermodynamic Stabilities of Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K | Stability |

|---|---|---|---|

| Equatorial | 0.00 | >95% | Most Stable |

| Axial | ~2.0 - 4.0 | <5% | Less Stable |

Note: Values are representative and based on DFT calculations for substituted 1,4-dioxane systems. The exact energy difference depends on the computational method and basis set used. sid.ir

Conformational Analysis and Energy Landscapes

The function and reactivity of a molecule are intrinsically linked to its three-dimensional shape and how easily it can change that shape. Conformational analysis maps the energy changes associated with these structural transformations, revealing the most stable states and the energy barriers between them.

Potential Energy Surface Mapping for Dioxane Ring Inversion

The 1,4-dioxane ring is not static; it undergoes a rapid "chair-to-chair" inversion at room temperature. This process does not happen in a single step but follows a path across a potential energy surface, moving through higher-energy intermediate conformations. acs.org

The most stable conformation is the chair form. The inversion to the opposite chair form proceeds through a transition state known as a half-chair, leading to a flexible twist-boat conformation, which is a local energy minimum but significantly less stable than the chair. acs.orgresearchgate.net The energy barrier for this process, known as the free energy of activation, has been calculated for 1,4-dioxane to be approximately 40-42 kJ/mol (about 9.6-10.1 kcal/mol). acs.org The presence of the methanesulfonamide substituent is expected to slightly alter the precise energies of these states but not the fundamental pathway of inversion.

Table 4: Representative Energy Profile for 1,4-Dioxane Ring Inversion

| Conformation | Role in Inversion Pathway | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Ground State | 0 |

| Half-Chair | Transition State | ~10 |

| Twist-Boat | Intermediate | ~6-7 |

Note: Energy values are based on ab initio and DFT studies of 1,4-dioxane and are representative of the general energy landscape. acs.orgresearchgate.net

Rotational Barriers of the Methanesulfonamide Group

Rotation around the sulfur-nitrogen (S-N) bond in sulfonamides is hindered. This restriction is not due to a classical double bond but is attributed to a combination of steric hindrance and electronic effects, specifically repulsion between the lone pairs on the nitrogen and the sulfonyl oxygens. nih.govacs.org Theoretical studies have shown that this rotational barrier can be surprisingly high, in some cases approaching the barrier seen in amides. researchgate.net

For this compound, DFT calculations can map the potential energy surface as the methanesulfonamide group rotates around the C-S and S-N bonds. The S-N rotational barrier is of particular interest. Studies on simple methanesulfonamides indicate that the transition state for this rotation involves an eclipsing of the nitrogen lone pair with a sulfur-oxygen bond, which is energetically unfavorable. acs.orgsemanticscholar.org The calculated energy barrier for this rotation in simple sulfonamides is significant, often in the range of 5-10 kcal/mol, and can be even higher in more complex or sterically hindered systems. researchgate.netresearchgate.net

Influence of Substituents on Preferred Conformations

The conformational preferences of the this compound molecule are significantly dictated by the interplay of steric and electronic effects of its constituent parts: the 1,4-dioxane ring and the methanesulfonamide group. The orientation of substituents on either of these moieties can dramatically alter the molecule's three-dimensional structure.

Theoretical studies on various sulfonamides have shown that the conformational landscape is often complex, with multiple stable conformers. For instance, in aromatic sulfonamides, the presence of a methyl group in the ortho position to the sulfonamide tail can induce a gauche configuration of the amino group with respect to the benzene (B151609) ring, a result of weak attractive interactions between the nitrogen lone pair and the methyl hydrogen atoms. mdpi.com In contrast, without this substitution, other conformations may be favored. mdpi.com Quantum chemical studies on sulfanilamide (B372717) and its derivatives predict the existence of multiple conformers depending on the orientation of the p-amino and amide groups. nih.gov This highlights the sensitivity of the conformational equilibrium to the substitution pattern.

For this compound, substituents on the 1,4-dioxane ring would likely influence the puckering of the ring itself, which typically adopts a chair conformation. The position and nature (axial vs. equatorial) of the methanesulfonamide group and any other substituents would be critical. In related N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, the conformational flexibility of the dioxane ring is a key determinant of their biological activity.

The following table, derived from studies on related sulfonamides, illustrates the potential energetic differences between conformers that could be influenced by substituents.

| Compound/Conformer Series | Method | Relative Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| p-Toluenesulfonamide (PTS1a vs. PTS1b) | B3LYP | 0.55 | Small energy differences between conformers arising from the orientation of the para-amino group. mdpi.com |

| p-Toluenesulfonamide (PTS1a vs. PTS1b) | MP2 | 0.03 | |

| Sulfanilamide (eclipsed vs. staggered) | B3LYP/6-311++G(3df,2p) (gas-phase) | Eclipsed is more stable | The eclipsed conformer is favored in the gas phase. nih.gov |

| Sulfanilamide (eclipsed vs. staggered) | IEF-PCM (in solution) | Staggered is more stable | Solvent effects can reverse the conformational preference. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of molecules in different environments. While no specific MD simulations for this compound are available, studies on related systems offer valuable insights into its likely behavior in solution.

MD simulations of various sulfonamides in aqueous solution have revealed that these molecules are conformationally flexible. peerj.com For instance, simulations of sulfadoxine (B1681781) derivatives interacting with proteins show that the sulfonamide can adopt different conformations to fit into binding pockets. peerj.com The inherent flexibility of the 1,4-dioxane ring, which can undergo chair-to-twist-boat interconversions, coupled with the rotational freedom around the C-S and S-N bonds of the methanesulfonamide side chain, suggests that this compound would exhibit a rich conformational dynamic in solution. The equilibrium between different conformers would be influenced by the solvent environment.

The solvent plays a crucial role in determining the conformational preferences and dynamics of sulfonamides. Theoretical studies on sulfanilamide have shown a "solvent-mediated conformational switch". rsc.org In the gas phase, an eclipsed conformation is favored, but the presence of a single water molecule can shift the preference to a staggered conformation. rsc.org This is due to the formation of stabilizing hydrogen bonds between the water molecule and the sulfonamide. rsc.org

For this compound, the polar nature of the dioxane and sulfonamide groups suggests that its structure and dynamics will be highly sensitive to the solvent. In polar protic solvents like water, it is expected that the solvent molecules will form hydrogen bonds with the oxygen atoms of the dioxane ring and the oxygen and nitrogen atoms of the sulfonamide group. These interactions would influence the conformational equilibrium of the molecule. Studies on the preferential solvation of sulfonamides in 1,4-dioxane and water mixtures indicate complex interactions where the local environment around the solute molecule changes with the solvent composition. researchgate.net

| Compound | Environment | Preferred Conformation | Underlying Reason |

|---|---|---|---|

| Sulfanilamide | Gas Phase | Eclipsed | Intrinsic electronic effects. nih.gov |

| Aqueous Solution (with explicit water molecules) | Staggered | Stabilizing hydrogen bonds with water molecules. nih.govrsc.org | |

| General N-substituted sulfonamides | Apolar Solvent | Conformations that maximize intramolecular interactions. | Minimization of unfavorable interactions with the solvent. |

| Polar Solvent | Conformations that maximize intermolecular hydrogen bonding with the solvent. | Strong solute-solvent interactions. nih.gov |

Intermolecular Interactions and Hydrogen Bonding Studies

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The 1,4-dioxane ring also contains two ether oxygen atoms that can act as hydrogen bond acceptors. This combination of functional groups suggests that this compound will participate in a variety of intra- and intermolecular hydrogen bonds.

In the solid state, sulfonamides are known to form extensive networks of intermolecular hydrogen bonds. nih.govresearchgate.net The most common hydrogen bonding motifs involve the sulfonamide N-H group as a donor and the sulfonyl oxygen atoms as acceptors, leading to the formation of dimers and chains. nih.govresearchgate.net The crystal structure of N,N′-(Ethane-1,2-diyl)bis(methanesulfonamide) reveals an extended network where each molecule is hydrogen-bonded to four neighboring molecules. iucr.org

Given the hydrogen bonding capabilities of this compound, it is highly likely to form aggregates in the solid state. The intermolecular interactions would likely involve N-H···O=S hydrogen bonds between the sulfonamide groups of adjacent molecules. Furthermore, the dioxane oxygen atoms could participate as hydrogen bond acceptors, either with the N-H of another sulfonamide or with co-crystallized solvent molecules. In a co-crystal of sulfadiazine (B1682646) with 1,4-dioxane, the dioxane molecule is incorporated into the crystal lattice through hydrogen bonding. bohrium.com

| Interaction Type | Donor | Acceptor | Typical Resulting Structure |

|---|---|---|---|

| Intramolecular | Sulfonamide N-H | Sulfonyl O or other suitable intramolecular atom | Stabilized conformer. researchgate.net |

| Intermolecular (Self-association) | Sulfonamide N-H | Sulfonyl O | Dimers, chains, sheets. nih.govresearchgate.net |

| Aromatic/Aliphatic C-H | Sulfonyl O or aromatic π system | Contributes to crystal packing. toho-u.ac.jp | |

| Intermolecular (Co-crystals/Solvates) | Sulfonamide N-H | Solvent molecule (e.g., dioxane oxygen) | Incorporation of solvent into the crystal lattice. bohrium.com |

Reactivity and Advanced Chemical Transformations of 1,4 Dioxan 2 Yl Methanesulfonamide

Reactions at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key functional moiety that governs a significant portion of the molecule's reactivity. The nitrogen atom, after deprotonation, becomes a potent nucleophile, while the N-H bond can participate in various condensation and cyclization reactions.

The nitrogen atom of the sulfonamide can be readily functionalized through alkylation and acylation reactions. These transformations are fundamental in modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be removed by a suitable base to form an N-anion. This anion serves as a strong nucleophile that can react with various alkylating agents. Standard N-alkylation methods are applicable, typically involving the reaction of the sulfonamide with an alkyl halide in the presence of a base. google.com.qa The choice of solvent can play a critical role in the reaction's efficiency. Studies on related N-alkylation reactions have shown that basic ionic liquids can significantly enhance yields compared to traditional organic solvents. researchgate.net For instance, palladium-catalyzed allylation of benzyl (B1604629) sulfonamides with allylic acetates provides an efficient route to branched sp³-functionalized sulfonamides. hud.ac.uk

Table 1: Effect of Different Solvents on N-Alkylation Yield of a Model Sulfonamide This table is illustrative, based on data for a related N-alkylation reaction, demonstrating the impact of the reaction medium. researchgate.net

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | Toluene | KOH | 55.3 |

| 2 | Dioxane | KOH | 60.1 |

| 3 | Acetonitrile | KOH | 68.5 |

| 4 | DMF | KOH | 75.2 |

The sulfonamide moiety can be incorporated into heterocyclic rings through various cyclization strategies, leading to structures such as sultams (cyclic sulfonamides) and other nitrogen-containing heterocycles.

Radical Cyclizations: Derivatives of (1,4-Dioxan-2-yl)methanesulfonamide, particularly those containing a site of unsaturation (ene-sulfonamides), can undergo radical cyclizations. These reactions can produce α-sulfonamidoyl radicals, which may subsequently eliminate a sulfonyl radical to form transient imines. beilstein-journals.org These imines can then be trapped or undergo further reactions to yield stable fused or spirocyclic heterocycles. beilstein-journals.orgnih.gov

Transition-Metal-Catalyzed Cyclizations: Cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides represents a modern approach to synthesizing N-sulfonyl lactams. acs.org Similarly, intramolecular Heck cyclizations of vinyl sulfonamides are used to produce sultams. nih.gov

Redox Cyclization: A redox cyclization method using nitrous oxide (N₂O) as a nitrogen source allows for the direct synthesis of heterocycles like benzotriazin-4(3H)-ones and their sulfonyl isosteres (thiatriazine derivatives) from sulfonamides. organic-chemistry.org This process typically involves directed ortho-metalation with an organolithium reagent, followed by trapping of the intermediate with N₂O to achieve cyclization. organic-chemistry.org

The proton on the sulfonamide nitrogen is ionizable, with a pKa similar to that of carboxylic acids. acs.org This acidity allows for deprotonation by a variety of bases to form stable salts. Strong bases like sodium hydride (NaH) are effective for generating the corresponding sodium salt of the sulfonamide in situ. researchgate.net This deprotonated species is a key intermediate in many reactions, acting as a potent nucleophile for alkylation and acylation. researchgate.net

Agriculturally and pharmaceutically acceptable salts can be formed with various cations. These include alkali metal salts such as sodium and potassium salts, and alkaline earth metal salts like magnesium and calcium salts. google.com Amine salts, including dimethylamine (B145610) and triethylamine (B128534) salts, as well as inorganic acid salts (e.g., hydrochloride, sulfate) and organic acid salts (e.g., methanesulfonate), are also possible. google.com

Transformations Involving the Dioxane Ring

The 1,4-dioxane (B91453) ring is a saturated heterocyclic ether system. While generally stable, it can undergo specific transformations under certain conditions, such as ring-opening or functionalization at its carbon atoms.

The 1,4-dioxane ring is chemically robust but can be opened under forcing conditions.

Thermal Decomposition: Pyrolysis studies of 1,4-dioxane show that at high temperatures, the ring can decompose via concerted mechanisms or stepwise pathways involving diradical intermediates. psu.edu These reactions lead to fragmentation of the ring structure.

Catalytic Ring-Opening: While direct catalytic ring-opening of the simple dioxane ring is not common, related structures like 1,4-dioxan-2,5-diones can undergo ring-opening polymerization catalyzed by organocatalysts. researchgate.net This suggests that the ester linkages in such derivatives are susceptible to nucleophilic attack, leading to ring cleavage. researchgate.net In other contexts, acid-catalyzed ring-opening of epoxide precursors is a key step in the synthesis of functionalized dioxanes, highlighting the role of Lewis or Brønsted acids in cleaving ether-like linkages during ring formation or rearrangement. enamine.netmdpi.com

Direct functionalization of the C-H bonds at the C3, C5, and C6 positions of the pre-formed dioxane ring in this compound is challenging due to their low reactivity. Most methods for producing substituted dioxanes introduce the functional groups via the starting materials used for the ring's synthesis. enamine.netnih.gov

However, some strategies could potentially be applied:

Radical Reactions: Hydrogen abstraction from the dioxane ring can form a 1,4-dioxan-2-yl radical. psu.edu This indicates that free-radical reactions, such as radical halogenation, could potentially introduce functionality at the carbon atoms of the ring, although selectivity might be an issue.

Synthetic Approaches to Substituted Dioxanes: Functionalized 1,4-dioxanes are often prepared through synthetic sequences that build the ring with the desired substituents already in place. A common method involves the acid-catalyzed cyclization of diols, often derived from the ring-opening of epoxides with glycols. enamine.net This allows for the synthesis of 2,3-disubstituted 1,4-dioxane derivatives. enamine.net Another strategy involves iodocyclization of an allyloxy alcohol to install a functionalized methyl group at the C6 position. google.com

Oxidation and Reduction of the Dioxane Moiety

The 1,4-dioxane ring in this compound is a key structural feature that can undergo specific oxidation and reduction reactions, leading to novel derivatives. The ether linkages within the dioxane ring are generally stable but can be cleaved under harsh oxidative or reductive conditions.

Oxidation:

The oxidation of the dioxane moiety can lead to several products, depending on the reagents and reaction conditions. Strong oxidizing agents can lead to ring-opening and the formation of various oxygenated products. For instance, treatment with strong oxidants like potassium permanganate (B83412) or chromic acid under vigorous conditions would likely result in the cleavage of the dioxane ring to form dicarboxylic acids or other degradation products.

More controlled oxidation can be achieved using milder reagents. For example, oxidation with reagents like ruthenium tetroxide could potentially oxidize one or both of the methylene (B1212753) groups of the dioxane ring to the corresponding ketones (dioxanones). The presence of the electron-withdrawing sulfonamide group might influence the regioselectivity of such an oxidation.

| Oxidizing Agent | Potential Product(s) | Conditions |

| RuO₄ | 2-oxo-(1,4-dioxan-2-yl)methanesulfonamide | Catalytic RuCl₃, NaIO₄ |

| NBS/H₂O | Ring-opened brominated esters | Aqueous conditions |

Reduction:

The reduction of the dioxane ring typically requires harsh conditions and strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). Such a reduction would likely lead to the cleavage of one or both ether linkages to yield diol derivatives. For example, the reductive cleavage of the dioxane ring could produce derivatives of 2-(2-hydroxyethoxy)ethanol.

| Reducing Agent | Potential Product(s) | Conditions |

| LiAlH₄/AlCl₃ | 2-(2-hydroxyethoxy)ethan-1-ol derivatives | Reflux in THF |

Reactivity of the Methylene Bridge (CH₂)

The methylene group situated between the dioxane ring and the sulfonamide moiety is activated by the adjacent electron-withdrawing sulfonyl group, making it a prime site for various functionalization reactions.

The protons on the methylene bridge are acidic and can be removed by a suitable base to generate a carbanion. This carbanion can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the α-position. This reactivity is a cornerstone of the synthetic utility of this scaffold.

Common bases used for the deprotonation include organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA). The resulting lithiated species is a potent nucleophile.

| Electrophile | Product of α-Functionalization | Typical Conditions |

| Alkyl halides (R-X) | α-Alkyl-(1,4-dioxan-2-yl)methanesulfonamide | n-BuLi, THF, -78 °C |

| Aldehydes (R-CHO) | α-(1-Hydroxyalkyl)-(1,4-dioxan-2-yl)methanesulfonamide | LDA, THF, -78 °C |

| Ketones (R₂C=O) | α-(1-Hydroxyalkyl)-(1,4-dioxan-2-yl)methanesulfonamide | n-BuLi, THF, -78 °C |

| Esters (R-COOR') | α-Acyl-(1,4-dioxan-2-yl)methanesulfonamide | NaH, THF, rt |

This α-functionalization provides a powerful tool for elaborating the core structure of this compound, enabling the synthesis of a library of analogs with modified properties.

The methylene bridge can also be a site for radical reactions. The C-H bonds at this position can be susceptible to homolytic cleavage under radical conditions, initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radical can then participate in various radical-mediated transformations.

For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator can introduce a bromine atom at the methylene bridge. This brominated intermediate can then serve as a precursor for further functionalization through nucleophilic substitution or cross-coupling reactions.

| Radical Reagent | Product | Conditions |

| N-Bromosuccinimide (NBS) | α-Bromo-(1,4-dioxan-2-yl)methanesulfonamide | AIBN, CCl₄, reflux |

| SO₂Cl₂ | α-Chloro-(1,4-dioxan-2-yl)methanesulfonamide | Benzoyl peroxide, reflux |

Synthesis of Complex Multicyclic Derivatives Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex, multicyclic derivatives. The combination of the reactive sites on the dioxane ring, the methylene bridge, and the sulfonamide group allows for the construction of fused or bridged ring systems.

One common strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the α-position of the methylene bridge, it can undergo a cyclization reaction with another part of the molecule.

A hypothetical pathway to a bicyclic sulfonamide could involve the initial α-alkylation of the methylene bridge with a dihaloalkane, followed by an intramolecular nucleophilic substitution.

Another approach could involve the functionalization of the dioxane ring itself, followed by a cyclization event. For instance, partial reduction and functionalization of the dioxane ring could introduce a reactive handle that can participate in a ring-closing reaction with a group attached to the sulfonamide nitrogen.

The development of synthetic routes to such complex derivatives is an active area of research, driven by the potential of these molecules in various fields, including medicinal chemistry and materials science. The versatility of the this compound scaffold makes it an attractive starting point for the discovery of new chemical entities with unique properties. whiterose.ac.ukgoogle.comethz.chgoogle.com

Advanced Applications and Potential in Chemical Research Non Clinical

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the 1,4-dioxane (B91453) ring in (1,4-Dioxan-2-yl)methanesulfonamide, due to the stereocenter at the C2 position, makes it a promising candidate as a chiral building block in asymmetric synthesis. elsevierpure.com Chiral building blocks are fundamental components in the synthesis of enantiomerically pure compounds, which are crucial in various fields of chemistry. elsevierpure.commdpi.com

Precursor for Enantiomerically Pure Dioxane Derivatives

The synthesis of enantiopure 1,4-dioxane derivatives is of significant interest due to their presence in numerous biologically active molecules. acs.org Methodologies for creating such derivatives often rely on the use of chiral precursors. acs.org While direct studies utilizing this compound for this purpose are not yet prevalent, its structure suggests a potential pathway. The existing chiral center could be used to direct the stereochemistry of subsequent reactions, allowing for the synthesis of a variety of enantiomerically pure dioxane-containing molecules. The development of methods for the asymmetric synthesis of chiral 1,4-dioxanes from various starting materials is an active area of research. mdpi.com

Integration into Chiral Ligands for Catalysis

Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of chiral molecules with high enantioselectivity. acs.org The 1,4-dioxane backbone has been successfully incorporated into C2-symmetric chiral ligands for applications in asymmetric hydrogenation. acs.org The presence of both a chiral dioxane moiety and a sulfonamide group in this compound offers a unique combination of features for ligand design. The sulfonamide group can act as a coordination site for metal catalysts, while the chiral dioxane framework can create a specific chiral environment around the metal center, influencing the stereochemical outcome of a catalyzed reaction.

Role in the Development of Novel Methodologies in Organic Synthesis

The unique structural combination of a dioxane ring and a sulfonamide group in this compound presents opportunities for its use in the development of new synthetic methods.

As a Scaffold for New Reaction Discovery

A scaffold in organic synthesis is a core molecular framework upon which new chemical reactions can be developed and explored. researchgate.netnih.govresearchgate.net The sulfonamide scaffold is recognized for its importance in medicinal chemistry and its role in the synthesis of various bioactive compounds. researchgate.netnih.govresearchgate.netnih.govekb.eg The dioxane moiety adds another layer of functionality and stereochemical complexity. The reactivity of the sulfonamide nitrogen and the potential for functionalization of the dioxane ring make this compound a candidate for exploring novel chemical transformations. For instance, the synthesis of a derivative, N-benzyl-N-(1,4-dioxan-2-yl)methanesulfonamide, has been documented in the context of nickel-catalyzed hydrosilylation reactions, indicating its potential involvement in transition-metal-catalyzed processes. epfl.ch

Catalytic Applications or Components in Catalysis

While direct catalytic applications of this compound have not been extensively reported, its derivative, N-benzyl-N-(1,4-dioxan-2-yl)methanesulfonamide, was synthesized as part of a study on nickel-catalyzed hydrosilylation of alkenes. epfl.ch This suggests that the dioxane sulfonamide framework could potentially act as a ligand or a component in catalytic systems. The development of catalysts based on earth-abundant metals like nickel is a significant area of research, and the exploration of novel ligand scaffolds is crucial for advancing this field. epfl.ch

Incorporation into Advanced Materials and Polymers

The incorporation of specific chemical moieties into polymers can impart unique properties and functionalities to the resulting materials. While there is no direct evidence of this compound being used in polymer synthesis, its structural features offer some hypothetical possibilities. For example, the sulfonamide group could be incorporated into a polymer backbone or as a pendant group, potentially influencing the material's thermal stability, solubility, or ability to interact with other molecules. The dioxane ring could introduce a degree of conformational rigidity and polarity. The synthesis of polymers from building blocks is a cornerstone of materials science. cymitquimica.com

As Monomers for Polymer Synthesis

The structure of this compound suggests its potential as a functional monomer for creating novel polymers with tailored properties. The synthesis of polymers from monomers containing either sulfonamide or dioxane groups is well-established, and this compound offers a route to materials that combine the characteristics of both.

The sulfonamide group is a particularly versatile functionality in polymer chemistry. Researchers have successfully synthesized a variety of polymers from methacryloyl sulfonamides (MSAs), where the sulfonamide's acidic proton allows for tunable pH-responsiveness. acs.orgescholarship.org By modifying the sulfonamide group, it is possible to create polymers that undergo conformational or solubility changes at specific pH values, making them promising for applications like sensors or smart coatings. google.com The controlled radical polymerization technique known as RAFT (Reversible Addition-Fragmentation chain-Transfer) has been employed to synthesize well-defined sulfonamide-containing polymers with narrow molecular weight distributions. acs.orgescholarship.org

Similarly, dioxane derivatives are valuable monomers, especially in the field of biodegradable polymers. rsc.org Functionalized 1,4-dioxan-2-ones and related cyclic esters undergo ring-opening polymerization (ROP) to yield aliphatic polyesters. google.comacs.org The incorporation of the dioxane ring into the polymer backbone can enhance thermal stability and modify mechanical properties. rsc.org For instance, polynucleotide analogs have been synthesized using a 1,3-dioxane (B1201747) system integrated into a polyvinyl alcohol (PVA) backbone. nih.gov

The combination of these two functionalities in this compound could lead to the development of unique polymers. A hypothetical polymerization pathway could involve modifying the sulfonamide nitrogen to attach a polymerizable group, such as a methacrylate. The resulting monomer could be polymerized to yield a polymer with dioxane-methanesulfonamide pendant groups. These side chains would be expected to influence the polymer's solubility, thermal behavior, and capacity for post-polymerization modification.

Table 1: Potential Properties of Polymers Derived from Dioxane and Sulfonamide Monomers

| Monomer Type | Polymerization Method | Key Polymer Feature | Potential Application | Supporting Research |

| Methacryloyl Sulfonamides | RAFT Polymerization | pH-Responsive Solubility | Smart Coatings, Sensors | acs.orgescholarship.org |

| Functionalized 1,4-Dioxan-2,5-diones | Ring-Opening Polymerization (ROP) | Biodegradability, Modified Thermal Properties | Biomedical Materials | google.comacs.orgnih.gov |

| Bicyclic 1,3-dioxan-4-one | Ring-Opening Polymerization (ROP) | Enhanced Backbone Rigidity | High-Performance Polyesters | rsc.org |

| Hydroxylated/Fluorinated Aromatics | Dioxane-Forming Polycondensation | Intrinsic Microporosity | Gas Separation Membranes | researchgate.net |

Building Blocks for Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. The distinct hydrogen-bond donating and accepting sites within this compound make it an excellent candidate for designing complex supramolecular architectures.

The sulfonamide group is a powerful and reliable motif in crystal engineering. nih.gov It features an acidic N-H proton (donor) and two electronegative oxygen atoms on the sulfur (acceptors), allowing it to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. nih.gov Studies have demonstrated that sulfonamides readily form stable co-crystals with other molecules, such as amides and N-oxides, through these interactions. nih.govrsc.org The strength and directionality of these bonds can be used to control the assembly of molecules into specific one-, two-, or three-dimensional networks.

Furthermore, the ether oxygens of the 1,4-dioxane ring are effective hydrogen bond acceptors. This capability has been demonstrated in the formation of host-guest complexes between crown ethers (which are structurally related to dioxane) and sulfonamide-containing molecules. researchgate.net In these structures, the sulfonamide N-H group forms strong hydrogen bonds with the ether oxygens of the crown host, creating a highly stable and predictable "sulfonamide-crown motif". researchgate.net This interaction is a key driving force for the assembly.

Given these precedents, this compound could participate in supramolecular assembly in several ways:

Self-Assembly: Molecules could form dimers or chains through intermolecular hydrogen bonds between the sulfonamide N-H of one molecule and a sulfonyl oxygen or dioxane oxygen of another.

Co-crystal Formation: It could be combined with other molecules (co-formers) that have complementary hydrogen-bonding sites to create new crystalline materials with unique architectures.

Host-Guest Chemistry: The dioxane ring could act as a host for suitable guest molecules, or the entire molecule could be encapsulated within a larger host, such as a cucurbituril, which is known to form inclusion complexes with sulfonamides. ias.ac.in

The interplay between the sulfonamide and dioxane functionalities offers a rich platform for creating novel, non-covalently bonded materials for potential use in areas like crystal engineering and molecular recognition.

Table 2: Key Supramolecular Synthons Involving Sulfonamide and Ether Groups

| Interacting Groups | Hydrogen Bond Type | Resulting Motif | Significance in Supramolecular Chemistry | Supporting Research |

| Sulfonamide --- Sulfonamide | N-H···O=S | Dimer or Catemer | Robust and common interaction for building networks. | rsc.org |

| Sulfonamide --- Amide | N-H···O=C | Heterosynthon | Predictable pairing for designing co-crystals. | nih.govrsc.org |

| Sulfonamide --- Crown Ether | N-H···O (ether) | Host-Guest Complex | Strong recognition motif for molecular assembly. | researchgate.net |

| Sulfonamide --- Cucurbituril | Multiple Interactions | Inclusion Complex | Encapsulation, potential for porous materials. | ias.ac.in |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry, traditionally achieved by reacting a sulfonyl chloride with a primary or secondary amine. eurjchem.comresearchgate.net A plausible future research direction would be to develop and optimize the synthesis of (1,4-Dioxan-2-yl)methanesulfonamide. A conventional approach might involve a multi-step sequence starting from (1,4-dioxan-2-yl)methanol (B41635), converting the alcohol to an amine, followed by sulfonylation with methanesulfonyl chloride.

However, modern synthetic chemistry emphasizes efficiency and sustainability. Future research should therefore focus on developing more advanced synthetic strategies. Key areas for exploration include: